![molecular formula C10H14NO4- B3167264 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate CAS No. 91871-30-6](/img/structure/B3167264.png)
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate
Overview
Description
Compounds with structures similar to “1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate” are often used in organic synthesis and medicinal chemistry . They can serve as precursors to biologically active natural products .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as alkylation, formylation, and olefination . For example, a compound with a similar structure was synthesized starting from commercially available 4-bromo-1H-indole .Molecular Structure Analysis
The molecular structure of these compounds often includes functional groups such as carbonyl, ester, and alkene . These functional groups can participate in various chemical reactions.Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, they can participate in cross-coupling reactions , and protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure. For example, some compounds with similar structures have been found to have significant activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Synthon in Sonogashira Cross-Coupling Reactions
The compound can be used as a synthon in Sonogashira cross-coupling reactions . This type of reaction is a palladium-catalyzed coupling reaction of terminal alkynes with aryl or vinyl halides to form substituted alkynes.
N-Alkylation of Methyl Indole-5-carboxylate
It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis . This process is used to introduce an alkyl group to a nitrogen atom in a molecule.
3. Introduction of TBS-Protected Enyne Side Chain The compound can be used in the introduction of the TBS-protected enyne side chain at the 4-position . This is achieved through the Horner–Wadsworth–Emmons olefination, a method used to prepare alkenes from aldehydes or ketones and a phosphonate ester.
Reactions at the Benzylic Position
The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation.
Preparation of Diethyl [3-(Trimethylsilyl)prop-2-yn-1-yl]phosphonate
The compound can be used in the preparation of diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate . This compound is used in the synthesis of various organic compounds.
Potential Use in Phase-Transfer Catalysis
The compound’s structure suggests potential use in phase-transfer catalysis . This is a special form of heterogeneous catalysis that can be used in many industrial and laboratory processes.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-prop-2-enoxycarbonylpiperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-5-3-8(4-6-11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTBJXMZVSFSJL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)C(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10757513 | |
Record name | 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate | |
CAS RN |
91871-30-6 | |
Record name | 1-{[(Prop-2-en-1-yl)oxy]carbonyl}piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10757513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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